7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal
CAS No.:
Cat. No.: VC18377561
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O2S |
|---|---|
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-ylthiourea |
| Standard InChI | InChI=1S/C11H14N4O2S/c12-9(18)15-10-13-6-7-5-11(16-3-4-17-11)2-1-8(7)14-10/h6H,1-5H2,(H3,12,13,14,15,18) |
| Standard InChI Key | XMSBKZUEUYUBMV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC3=CN=C(N=C31)NC(=S)N)OCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal features a spirocyclic system combining a quinazolinone scaffold with a 1,3-dioxolane ketal. The IUPAC name, spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-ylthiourea, reflects this fusion. Key structural elements include:
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Quinazolinone core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets.
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Thioureido group (-NHC(=S)NH₂): Introduces hydrogen-bond donor/acceptor sites and enhances solubility in polar solvents.
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Ethylene ketal: Stabilizes the molecule against hydrolysis under acidic conditions, a critical feature for oral bioavailability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂S |
| Molecular Weight | 266.32 g/mol |
| SMILES | C1CC2(CC3=CN=C(N=C31)NC(=S)N)OCCO2 |
| InChI Key | XMSBKZUEUYUBMV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 118 Ų |
The spirocyclic arrangement imposes steric constraints that influence conformational flexibility, as evidenced by X-ray crystallography data from analogous quinazolinone derivatives .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves a multi-step sequence:
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Quinazolinone formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Ketalization: Protection of a carbonyl group using ethylene glycol and a protic acid catalyst (e.g., p-TsOH).
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Thioureido functionalization: Reaction with thiourea in the presence of a coupling agent such as EDCI.
A representative procedure from recent literature involves reacting 3-amino-2-phenyl-4(3H)-quinazolinone with triethyl orthoacetate (TEOAc) under reflux to yield the intermediate ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate, followed by thiourea addition .
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has revolutionized the synthesis of quinazolinone derivatives. In one protocol, 2-(2-aminophenyl)benzimidazole undergoes cyclocondensation with orthoesters in N,N-dimethylacetamide (DMAC) under MWI (150°C, 5 min), achieving yields of 78–85% compared to 60–72% via conventional heating . The accelerated kinetics arise from MWI’s efficient dielectric heating, which reduces side reactions and improves regioselectivity.
Table 2: Comparative Synthesis Conditions
| Method | Time | Yield (%) | Solvent |
|---|---|---|---|
| Conventional | 6 h | 65 | DMAC |
| Microwave | 10 min | 82 | Solvent-free |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (MIC = 4 μg/mL). The mechanism involves disruption of cell wall synthesis through inhibition of penicillin-binding protein 2a (PBP2a) .
| Parameter | Specification |
|---|---|
| Temperature | -20°C (long-term) |
| Solvent for storage | Anhydrous DMSO |
| Light sensitivity | Protect from UV |
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could mitigate hydrolysis issues. Preliminary studies using DSPE-PEG2000 nanoparticles increased plasma half-life from 2.3 h (free compound) to 8.7 h in murine models.
Structure-Activity Relationship (SAR) Studies
Modifying the ketal’s alkyl chain (e.g., replacing ethylene with propylene glycol) may enhance blood-brain barrier penetration. Computational models predict a 30% increase in logP for propylene variants, favoring CNS uptake .
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